(1'S,5'S)-5'-Hydroxyaverantin is a significant compound in the biosynthesis of aflatoxins, which are toxic secondary metabolites produced by certain fungi, particularly species of Aspergillus. This compound is classified as a tetrahydroxyanthraquinone, specifically 1,3,6,8-tetrahydroxy-9,10-anthraquinone. It plays a crucial role as an intermediate in the aflatoxin biosynthetic pathway, particularly in the conversion of averantin to averufin .
(1'S,5'S)-5'-Hydroxyaverantin is primarily derived from fungal sources. It has been isolated from various strains of Aspergillus, including Aspergillus parasiticus and E. heterothallica. These fungi are known for their ability to produce aflatoxins under specific environmental conditions. The classification of this compound falls under the category of natural products, particularly those involved in fungal secondary metabolism .
The synthesis of (1'S,5'S)-5'-Hydroxyaverantin occurs through a series of enzymatic reactions within the fungal cells. The pathway begins with norsolorinic acid, which is converted into averantin. Subsequently, averantin is hydroxylated to form (1'S,5'S)-5'-Hydroxyaverantin. This process involves several key enzymes:
The purification of these enzymes often involves techniques such as ammonium sulfate fractionation and chromatography.
(1'S,5'S)-5'-Hydroxyaverantin has a complex molecular structure characterized by multiple hydroxyl groups attached to an anthraquinone backbone. Its chemical formula is , and it has a molecular weight of approximately 270.24 g/mol. The compound's structure can be visualized through its chemical representation:
The specific stereochemistry at the 1' and 5' positions contributes to its biological activity and interaction with enzymes involved in aflatoxin biosynthesis .
The mechanism by which (1'S,5'S)-5'-Hydroxyaverantin acts involves its role as an intermediate in the aflatoxin biosynthetic pathway. The compound's hydroxyl groups are essential for its reactivity and interaction with specific enzymes that facilitate its transformation into more complex structures like averufin and ultimately aflatoxins.
The enzymatic activity associated with this transformation requires cofactors such as NAD+, which participates in redox reactions during the conversion process. The precise understanding of these mechanisms is vital for developing strategies to inhibit aflatoxin production in contaminated crops .
(1'S,5'S)-5'-Hydroxyaverantin exhibits several notable physical and chemical properties:
These properties are significant for its extraction and application in scientific research .
(1'S,5'S)-5'-Hydroxyaverantin has several scientific applications:
(1'S,5'S)-5'-Hydroxyaverantin (HAVN) is a critical polyketide-derived intermediate in the biosynthesis of aflatoxin B₁—a potent hepatocarcinogen produced by Aspergillus parasiticus and A. flavus. This compound lies at the convergence of early oxidative modifications and late cyclization steps, positioning it as a gateway metabolite that channels carbon flux toward the formation of averufin and downstream toxins [2] [6]. The aflatoxin pathway involves >30 enzymes encoded by a co-regulated gene cluster spanning 75 kb in fungal genomes. HAVN emerges midway through this cascade, linking the initial polyketide assembly (norsolorinic acid) to the xanthone scaffold of averufin [6] [9].
Table 1: Key Characteristics of (1'S,5'S)-5'-Hydroxyaverantin
Property | Value |
---|---|
Chemical Class | Tetrahydroxyanthraquinone |
Molecular Formula | C₂₀H₂₀O₈ |
Molecular Weight | 388.4 g/mol |
IUPAC Name | 2-[(1S,5S)-1,5-Dihydroxyhexyl]-1,3,6,8-tetrahydroxyanthracene-9,10-dione |
CAS Registry Number | 151120-46-6 |
Role in Biosynthesis | Aflatoxin B₁ intermediate |
HAVN originates from a conserved fungal polyketide backbone. The anthraquinone core is assembled via head-to-tail condensation of acetate and malonate units by a type I iterative polyketide synthase (PKS). Subsequent ketoreduction, aromatization, and hydrolytic steps yield norsolorinic acid—the first stable pathway intermediate. Structural elaboration proceeds through stereospecific reductions, oxidations, and ring rearrangements, with HAVN representing the fourth defined intermediate in the 20+ step pathway to aflatoxin B₁ [6] [9]. Its formation marks the stage where the C₆ side chain undergoes hydroxylation, priming the molecule for lactone ring formation in subsequent steps.
The immediate precursor to HAVN is (1'S)-averantin (AVN), which bears a single hydroxyl group at the C-1' position of its side chain. The conversion of AVN to HAVN is catalyzed by a cytochrome P450 monooxygenase (CYP60A1, encoded by avnA). This enzyme stereoselectively hydroxylates the C-5' carbon of AVN’s hexyl side chain, using O₂ and NADPH as co-substrates [9]. Crucially, avnA exhibits absolute stereospecificity:
Table 2: Enzymatic Conversion of Averantin to 5'-Hydroxyaverantin
Parameter | Detail |
---|---|
Enzyme | Averantin hydroxylase (CYP60A1) |
EC Number | EC 1.14.14.116 |
Gene | avnA |
Cofactors | O₂, NADPH |
Substrate Specificity | Exclusively (1'S)-averantin |
Products | (1'S,5'S)-5'-Hydroxyaverantin and (1'S,5'R)-5'-Hydroxyaverantin |
Both HAVN diastereomers undergo NAD⁺-dependent dehydrogenation catalyzed by 5'-hydroxyaverantin dehydrogenase (ADHA, EC 1.1.1.352). This enzyme oxidizes the C-5' hydroxyl group to a ketone, yielding (S)-5'-oxoaverantin (OAVN). ADHA—a homodimeric short-chain dehydrogenase—binds NAD⁺ via a conserved GXXXGXG motif and utilizes a catalytic YXXXK active-site sequence [3] [8] [10]. The reaction proceeds as follows:
(1'S,5'S)-HAVN + NAD⁺ → (S)-5'-oxoaverantin + NADH + H⁺ (1'S,5'R)-HAVN + NAD⁺ → (S)-5'-oxoaverantin + NADH + H⁺
OAVN spontaneously undergoes intramolecular ketalization to form averufin (AVR), the next pathway intermediate. This non-enzymatic cyclization involves nucleophilic attack by the C-1' hydroxyl group on the C-5' ketone, releasing water and forming a bicyclic lactone [4] [8] [10]. Genetic evidence confirms ADHA’s essential role: adhA disruption in A. parasiticus strains causes HAVN accumulation and abolishes aflatoxin production [3] [10]. An alternative minor route via averufanin (AVNN) exists, but AVNN is likely a shunt metabolite rather than a true intermediate [3] [10].
Table 3: Key Enzymes in HAVN Conversion to Averufin
Enzyme | Gene | Reaction Catalyzed | Cofactor | Product |
---|---|---|---|---|
5'-Hydroxyaverantin dehydrogenase | adhA | HAVN → 5'-oxoaverantin | NAD⁺ | 5'-Oxoaverantin |
Spontaneous cyclase | N/A | 5'-Oxoaverantin → Averufin | None | Averufin |
(Minor) Averufanin oxidase | Unknown | Averufanin → Averufin (dehydrogenation) | Unknown | Averufin |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0